1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea
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Overview
Description
1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea is a complex organic compound with the molecular formula C24H34N6S2 and a molecular weight of 470.697 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring and thiourea groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea typically involves the reaction of 1,4-bis(3-aminopropyl)piperazine with phenyl isothiocyanate . The reaction conditions generally include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.
Gene Expression: Modulating the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea can be compared with similar compounds such as:
3,3’-Diphenyl-1,1’-(3,3’-piperazine-1,4-diyl-dipropyl)-bis-thiourea: Similar structure but different functional groups.
N,N’-Bis-<3-(3’-Phenylthioharnstoff)-propyl>piperazin: Another thiourea derivative with different substituents.
Properties
CAS No. |
36105-81-4 |
---|---|
Molecular Formula |
C24H34N6S2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
1-phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea |
InChI |
InChI=1S/C24H34N6S2/c31-23(27-21-9-3-1-4-10-21)25-13-7-15-29-17-19-30(20-18-29)16-8-14-26-24(32)28-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20H2,(H2,25,27,31)(H2,26,28,32) |
InChI Key |
QJMGPHFZZKILHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=S)NC2=CC=CC=C2)CCCNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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